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Compound of Interest

Compound Name: HS-1371

Cat. No.: B607975 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of HS-1371, a potent and selective inhibitor of Receptor-Interacting

Protein Kinase 3 (RIP3). This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting necroptosis.

Chemical Structure and Properties
HS-1371, with the chemical name 4-(4-methylphenoxy)-7-[1-(piperidin-4-yl)-1H-pyrazol-4-

yl]quinoline, is a novel quinoline-based compound.[1] Its discovery stemmed from extensive

screening of kinase-focused chemical libraries, identifying it as a potent inhibitor of RIP3, a key

mediator of necroptotic cell death.[2][3]

The core structure of HS-1371 features a quinoline scaffold, a key feature that had not been

previously reported for RIP3 inhibitors.[3] This is combined with a 4-(1H-pyrazol-1-yl)piperidine

group at the C7 position, which contributes to its high inhibitory activity.[3]

Physicochemical Properties
A summary of the key physicochemical properties of HS-1371 is presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b607975?utm_src=pdf-interest
https://www.benchchem.com/product/b607975?utm_src=pdf-body
https://www.benchchem.com/product/b607975?utm_src=pdf-body
https://www.researchgate.net/figure/dentification-of-HS-1371-as-a-novel-RIP3-kinase-inhibitor-a-IC-50-curves-for-RIP3-with_fig1_327769946
https://www.targetmol.com/compound/hs-1371
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148246/
https://www.benchchem.com/product/b607975?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148246/
https://www.benchchem.com/product/b607975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₂₄H₂₄N₄O [4]

Molecular Weight 384.47 g/mol [2]

CAS Number 2158197-70-5 [4]

Appearance White to off-white solid [5]

SMILES
Cc1ccc(Oc2ccnc3cc(ccc23)-

c2cnn(c2)C2CCNCC2)cc1
[2]

InChI

InChI=1S/C24H24N4O/c1-17-

2-5-21(6-3-17)29-24-10-13-26-

23-14-18(4-7-22(23)24)19-15-

27-28(16-19)20-8-11-25-12-9-

20/h2-7,10,13-16,20,25H,8-

9,11-12H2,1H3

[4]

Solubility
The solubility of HS-1371 in various solvents is summarized in Table 2. It is important to note

that for DMSO, sonication is recommended to achieve the specified concentration.[2][5]

Solvent Solubility Reference

DMSO 16.67 mg/mL (43.36 mM) [2][5]

Biological Activity and Mechanism of Action
HS-1371 is a potent and ATP-competitive inhibitor of RIP3 kinase.[3][5] It directly binds to the

ATP-binding pocket of RIP3, thereby preventing the enzyme's autophosphorylation and

subsequent activation of the necroptotic pathway.[1][3][4]

Inhibitory Potency
The inhibitory activity of HS-1371 against RIP3 kinase is summarized in Table 3.
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Parameter Value Reference

IC₅₀ 20.8 nM [2]

Mechanism of Action: Inhibition of Necroptosis
Necroptosis is a form of programmed cell death that is initiated under apoptosis-deficient

conditions and is critically dependent on the kinase activity of RIP3.[3] Upon stimulation by

factors such as Tumor Necrosis Factor (TNF), RIP3 is activated and phosphorylates its

substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event

leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately

causing membrane rupture and cell death.[4]

HS-1371 specifically inhibits the kinase activity of RIP3, thereby blocking the phosphorylation

of MLKL and the subsequent steps in the necroptotic cascade.[3][4] This leads to the protection

of cells from necroptotic cell death.[3] A key finding is that HS-1371 inhibits TNF-induced

necroptosis but does not affect TNF-induced apoptosis, highlighting its specific inhibitory effect

on RIP3-mediated necroptosis.[3][6]

The signaling pathway of TNF-induced necroptosis and the inhibitory action of HS-1371 are

depicted in the following diagram:
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Figure 1. Signaling pathway of TNF-induced necroptosis and the inhibitory mechanism of HS-
1371.

Experimental Protocols
The following are detailed methodologies for key experiments involving HS-1371, adapted from

the primary literature.[3]

Synthesis of HS-1371
The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (HS-1371) is

achieved through a two-step process involving a Suzuki coupling followed by a Boc-

deprotection step.[3]
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Starting Materials:
- 4-Phenoxy-7-bromo-4-chloroquinoline

- Boronic ester reagent
Suzuki Coupling Boc-protected intermediate Boc-Deprotection HS-1371

Click to download full resolution via product page

Figure 2. General workflow for the synthesis of HS-1371.

Detailed Protocol:

Preparation of 4-phenoxyquinoline starting material: 4-Phenoxy-7-bromo-4-chloroquinoline is

reacted with p-cresol in the presence of K₂CO₃ in N,N-dimethylformamide (DMF) at 140 °C

for 12 hours under a nitrogen atmosphere.[3]

Suzuki Coupling: The resulting 4-phenoxyquinoline derivative is coupled with a boronic ester

reagent.[3]

Boc-Deprotection: The Boc-protecting group is removed to yield the final product, HS-1371.

[3]

In Vitro RIP3 Kinase Inhibition Assay
The inhibitory activity of HS-1371 on RIP3 kinase is determined using a radiometric kinase

assay.[3]

Materials:

Recombinant human RIP3 enzyme

Myelin basic protein (MBP) as substrate

[γ-³²P]ATP

Reaction buffer (20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02

mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

HS-1371 at various concentrations
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Procedure:

The RIP3 enzyme is incubated with varying concentrations of HS-1371 in the reaction buffer.

The kinase reaction is initiated by the addition of a mixture of MBP and [γ-³²P]ATP.

The reaction mixture is incubated for a specific time at room temperature.

The reaction is stopped, and the amount of incorporated ³²P into the MBP substrate is

quantified to determine the kinase activity.

IC₅₀ values are calculated from the dose-response curves.

Cellular Necroptosis Assay
The ability of HS-1371 to protect cells from necroptosis is assessed in cell-based assays.[3]

Cell Line:

HT-29 human colon cancer cells (which express RIP3)

Reagents:

TNF-α

Smac mimetic

z-VAD-FMK (a pan-caspase inhibitor)

HS-1371

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

HT-29 cells are seeded in 96-well plates and allowed to attach overnight.

Cells are pre-treated with various concentrations of HS-1371 for a specified period (e.g., 1

hour).
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Necroptosis is induced by treating the cells with a combination of TNF-α, Smac mimetic, and

z-VAD-FMK (TSZ).[3]

After incubation (e.g., 24 hours), cell viability is measured using a suitable assay.

The protective effect of HS-1371 is determined by the increase in cell viability in the

presence of the inhibitor compared to the TSZ-treated control.

The general workflow for the cellular necroptosis assay is illustrated below:

Seed HT-29 cells

Pre-treat with HS-1371

Induce necroptosis with TSZ

Incubate for 24 hours

Measure cell viability

Analyze results

Click to download full resolution via product page

Figure 3. Experimental workflow for the cellular necroptosis assay.
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Conclusion
HS-1371 is a valuable research tool for studying the role of RIP3 kinase and necroptosis in

various physiological and pathological processes. Its high potency and specificity make it a

promising lead compound for the development of novel therapeutics for diseases where

necroptosis is implicated, such as inflammatory diseases, neurodegenerative disorders, and

ischemia-reperfusion injury. This technical guide provides a foundational understanding of HS-
1371 to aid researchers in their exploration of this important signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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